(Z)-Tyrphostin A51

EGFR inhibition tyrosine kinase assay enzyme kinetics

Select (Z)-Tyrphostin A51 for controlled EGFR/PTK inhibition (IC50 800 nM) via mixed-competitive mechanism. Unique in inhibiting volume-sensitive taurine release (EC50 1.2 µM) in astrocytes. Distinct from high-potency AG-1478 or JAK2-active AG-490. Ideal for partial pathway modulation or broad-spectrum tyrosyl phosphorylation reduction. Verify Z-configuration stereochemistry.

Molecular Formula C13H8N4O3
Molecular Weight 268.23 g/mol
Cat. No. B13398251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Tyrphostin A51
Molecular FormulaC13H8N4O3
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
InChIInChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2
InChIKeyJKNOYWVMHPMBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Tyrphostin A51 for EGFR-Targeted PTK Inhibition: Procurement Specification for Kinase Research


(Z)-Tyrphostin A51 (also designated Tyrphostin 51, AG-183) is a synthetic, small-molecule protein tyrosine kinase (PTK) inhibitor belonging to the tyrphostin family of benzylidenemalononitrile derivatives . The compound is characterized by its Z-configuration, which is stereochemically defined as the active isomeric form for this class . Tyrphostin A51 functions as a mixed-competitive inhibitor with respect to both ATP and substrate binding at the EGFR (epidermal growth factor receptor) kinase domain . In cell-free enzymatic assays, Tyrphostin A51 inhibits EGFR tyrosine kinase activity with an IC50 of 800 nM (0.8 μM) using human epidermoid carcinoma A431 cell-derived receptor preparations . Beyond EGFR inhibition, the compound reduces global cellular tyrosyl phosphorylation and inhibits volume-sensitive taurine release in primary astrocyte cultures, indicating functional activity in cellular PTK signaling modulation [1].

Why (Z)-Tyrphostin A51 Cannot Be Replaced by AG-1478, AG-490, or AG-1296 in PTK Inhibition Studies


The tyrphostin family encompasses chemically diverse compounds with distinct kinase inhibition profiles, mechanism subtypes, and potency ranges that preclude simple functional interchangeability. (Z)-Tyrphostin A51 exhibits a mixed-competitive inhibition mechanism at EGFR with an IC50 of 800 nM , positioning it as a moderate-potency tool compound. In contrast, AG-1478 achieves near-complete EGFR selectivity with an IC50 of 3 nM , a >260-fold potency differential that would yield profoundly different cellular responses at equivalent applied concentrations. AG-490, while also targeting EGFR (IC50 = 0.1 μM), additionally inhibits JAK2 and displays 135-fold selectivity for EGFR over ErbB2 , introducing confounding kinase interactions absent with (Z)-Tyrphostin A51. AG-1296 is directed exclusively at PDGFR autophosphorylation with no meaningful EGFR activity [1]. Moreover, (Z)-Tyrphostin A51 uniquely inhibits volume-sensitive taurine release with a half-maximal effect at 1.2 ± 1.3 μM in primary astrocytes, an orthogonal functional readout not shared by other tyrphostins evaluated under identical conditions [2]. These divergent selectivity signatures, mechanistic behaviors, and potency thresholds mandate compound-specific procurement based on precise experimental design requirements rather than class-level substitution.

(Z)-Tyrphostin A51 Procurement Evidence: Quantitative Differentiation Versus Tyrphostin Comparators


EGFR Kinase Inhibitory Potency of (Z)-Tyrphostin A51 Versus Tyrphostin 23: Direct Comparative IC50 Values

(Z)-Tyrphostin A51 exhibits significantly higher EGFR kinase inhibitory potency compared to the structurally related tyrphostin 23. In direct enzymatic assays using EGFR derived from A431 human epidermoid carcinoma cells, (Z)-Tyrphostin A51 displays an IC50 of 800 nM (0.8 μM), whereas tyrphostin 23 requires approximately 44-fold higher concentrations to achieve equivalent inhibition, with a reported IC50 of 35 μM . This quantitative potency differential is further corroborated by cellular functional assays measuring volume-sensitive taurine release in primary astrocyte cultures, where (Z)-Tyrphostin A51 achieves a half-maximal effect at 1.2 ± 1.3 μM compared to 41.0 ± 39.8 μM for tyrphostin 23—a potency difference of approximately 34-fold [1]. The concordance between enzymatic IC50 and cellular EC50 rank order validates (Z)-Tyrphostin A51 as the more potent of these two tyrphostins for EGFR-directed applications.

EGFR inhibition tyrosine kinase assay enzyme kinetics

Mechanistic Distinction: Mixed-Competitive Inhibition of EGFR by (Z)-Tyrphostin A51

(Z)-Tyrphostin A51 is mechanistically characterized as a mixed-competitive inhibitor of EGFR kinase activity with respect to both ATP and peptide substrate binding . This inhibition mode, which involves binding to the substrate subsite of the PTK domain, distinguishes (Z)-Tyrphostin A51 from ATP-competitive-only EGFR inhibitors such as AG-1478, which binds exclusively at the ATP-binding pocket . The mixed-competitive mechanism of (Z)-Tyrphostin A51 may offer distinct kinetic behavior in assays where both ATP and substrate concentrations vary, and may produce different cellular inhibition profiles compared to purely ATP-competitive agents.

kinase inhibition mechanism mixed-competitive inhibition enzyme kinetics

Target Selectivity Differentiation: (Z)-Tyrphostin A51 Versus AG-1296 in EGFR/PDGFR Pathway Discrimination

(Z)-Tyrphostin A51 exhibits a selectivity profile distinct from the PDGFR-directed tyrphostin AG-1296, enabling pathway-specific pharmacological dissection. (Z)-Tyrphostin A51 is documented as a potent EGFR kinase inhibitor (IC50 = 800 nM) . In contrast, AG-1296 has been characterized in peer-reviewed studies as a specific inhibitor of PDGF receptor autophosphorylation with no measurable EGFR inhibition; AG-1296 specifically blocked PDGF-stimulated [3H]thymidine uptake in rat lung myofibroblasts in vitro, whereas AG-1478 (the EGFR-selective comparator) inhibited EGF-stimulated DNA synthesis [1]. This target divergence—EGFR versus PDGFR—establishes that (Z)-Tyrphostin A51 and AG-1296 are functionally orthogonal tools.

kinase selectivity EGFR PDGFR pathway analysis

Functional Cellular Evidence: Dose-Dependent Inhibition of Volume-Sensitive Taurine Release by (Z)-Tyrphostin A51

(Z)-Tyrphostin A51 produces quantifiable, dose-dependent inhibition of volume-sensitive taurine release in primary astrocyte cultures, a functional readout distinct from enzymatic EGFR inhibition. The compound achieves significant inhibition at concentrations as low as 100 nM, with maximal inhibition reaching 50-55% that saturates at 50-100 μM [1]. The half-maximal effect occurs at 1.2 ± 1.3 μM, a value closely concordant with the EGFR enzymatic IC50 of 800 nM, supporting on-target functional activity in living cells . In parallel assays, (Z)-Tyrphostin A51 markedly reduces cellular tyrosyl phosphorylation levels and inhibits both basal and EGF-induced human bone cell proliferation [2].

cellular pharmacology tyrosyl phosphorylation astrocyte taurine release

(Z)-Tyrphostin A51 Application Scenarios: Validated Research Use Cases Based on Quantitative Evidence


EGFR-Dependent Signaling Pathway Dissection in Cellular Models

Employ (Z)-Tyrphostin A51 as a moderate-potency EGFR/PTK inhibitor (IC50 = 800 nM) for interrogating EGF-dependent signaling cascades where near-complete pathway ablation (achieved with high-potency inhibitors such as AG-1478, IC50 = 3 nM) is not experimentally desirable. The mixed-competitive inhibition mechanism with respect to both ATP and substrate provides a kinetically distinct tool for studies requiring partial pathway modulation rather than full blockade. The compound's demonstrated inhibition of EGF-induced human bone cell proliferation [1] validates its functional activity in EGF-responsive cellular systems. Use concentrations in the 1-10 μM range to achieve ~50-90% EGFR inhibition based on the observed 1.2 μM cellular EC50 [2].

Volume-Regulated Anion Channel (VRAC) and Cellular Taurine Transport Studies

Utilize (Z)-Tyrphostin A51 as a pharmacological probe for volume-sensitive taurine release in astrocyte and related cell models. The compound demonstrates dose-dependent inhibition of hyposmotically-stimulated [3H]taurine release with an EC50 of 1.2 ± 1.3 μM and detectable activity at 100 nM . This functional readout is distinct from direct EGFR inhibition and represents an orthogonal application where alternative tyrphostins (e.g., AG-1478, AG-1296, AG-490) have not been characterized under identical assay conditions. Experimental design should include concentration-response testing from 100 nM to 50 μM to capture the full inhibition range, with saturable maximal effect observed at 50-100 μM [1].

Global Tyrosyl Phosphorylation Modulation in Mechanistic Cell Signaling Studies

Apply (Z)-Tyrphostin A51 as a broad-spectrum cellular PTK inhibitor in experiments requiring reduction of global tyrosyl phosphorylation levels. The compound markedly reduces cellular tyrosyl phosphorylation and functions as a mixed-competitive inhibitor across the tyrphostin-sensitive kinome profile. This application is particularly relevant for studies where identification of specific tyrosine-phosphorylated substrates is not the primary objective, but rather where generalized PTK inhibition serves as a positive control or mechanistic validation step. The compound's established inhibition of both basal and EGF-induced proliferation [1] supports its use as a proliferation control in cell growth assays.

Kinase Selectivity Reference Control for Tyrphostin Comparator Studies

Deploy (Z)-Tyrphostin A51 as a reference EGFR-active comparator in studies designed to evaluate the selectivity profile of other tyrphostins. The compound's well-defined EGFR IC50 (800 nM) and mixed-competitive mechanism [1] provide a benchmark against which the potency and selectivity of PDGFR-selective (AG-1296), JAK2-active (AG-490), or high-potency EGFR-selective (AG-1478) tyrphostins can be directly contrasted. The availability of comparative data for (Z)-Tyrphostin A51 versus tyrphostin 23 in identical cellular assays (34-fold EC50 difference) [2] establishes a validated framework for interpreting relative compound activities within the tyrphostin family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Tyrphostin A51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.